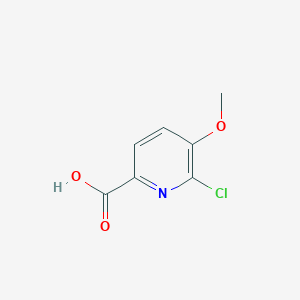

6-Chloro-5-methoxypicolinic acid

Description

Properties

IUPAC Name |

6-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPRLLFFMVAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112750-30-8 | |

| Record name | 6-chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 3-Hydroxypicolinonitrile

3-Hydroxypicolinonitrile (2-cyano-3-hydroxypyridine) is a versatile starting material for introducing chlorine atoms. Using 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile at 50°C for 20 hours yields mono- and dichlorinated products, primarily 5-chloro-3-hydroxypicolinonitrile and 5,6-dichloro-3-hydroxypicolinonitrile. The hydroxyl group at position 3 directs electrophilic chlorination to adjacent positions (4, 5, and 6), with selectivity influenced by the chlorinating agent. For example, chlorine gas favors di- and trichlorination, while 1,3-dichloro-5,5-dimethylhydantoin produces predominantly monochlorinated derivatives.

Directed Chlorination Using Substituent Effects

In the synthesis of acromelic acids, 2,6-dichloropyridine undergoes regioselective methoxylation at position 6 using sodium methoxide in methanol. This substitution pattern highlights the role of electron-withdrawing groups (e.g., chlorine) in directing subsequent functionalization. Similarly, chlorination of 3-hydroxypicolinonitrile leverages the hydroxyl group’s directing effects to achieve positional control.

Alkoxy Substitution Reactions

Introducing the methoxy group at position 5 requires nucleophilic substitution of a pre-existing chlorine atom.

Methoxylation with Sodium Methoxide

In a protocol adapted from U.S. Patent US9951018B2, 5-chloro-3-hydroxypicolinonitrile reacts with sodium methoxide in a methanol-DMSO solvent system at 60–100°C. This conditions facilitate the displacement of chlorine at position 5 by methoxide, yielding 5-methoxy-6-chloro-3-hydroxypicolinonitrile. The reaction’s success hinges on the use of polar aprotic co-solvents (e.g., DMSO) to enhance nucleophilicity and reaction rates.

Regioselectivity in Alkoxy Substitution

The J-Stage synthesis of acromelic acids demonstrates that alkoxy substitution occurs preferentially at positions activated by electron-withdrawing groups. For instance, 2,6-dichloropyridine undergoes methoxylation at position 6 due to the electron-deficient nature of the pyridine ring, a principle applicable to introducing methoxy groups at position 5 in this compound.

Hydrolysis of Nitriles to Carboxylic Acids

The final step involves converting the nitrile group at position 2 to a carboxylic acid.

Acidic Hydrolysis with Sulfuric Acid

Heating 5-methoxy-6-chloro-3-hydroxypicolinonitrile in 50–70% aqueous sulfuric acid at 80–120°C for 12–24 hours hydrolyzes the nitrile to a carboxylic acid. This method, while effective, often retains the hydroxyl group at position 3, necessitating additional steps for its removal.

Basic Hydrolysis with Potassium Hydroxide

Alternatively, treating the nitrile with 30% potassium hydroxide at 90°C for 20 hours achieves hydrolysis with concurrent dehydroxylation in some cases. For example, 6-chloro-3-hydroxy-4-methoxypicolinonitrile undergoes hydrolysis to 6-chloro-4-methoxy-picolinic acid under these conditions, though residual hydroxyl groups may persist.

Catalytic Reduction for Dehydroxylation

Removing the hydroxyl group at position 3 requires reductive or eliminative methods.

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation with 10% Pd/C under 40–60 psi H₂ in ethanol reduces the hydroxyl group to hydrogen, yielding this compound. This step is critical for eliminating unwanted hydroxyl moieties introduced during earlier stages.

Reductive Elimination with Formate Salts

Ammonium formate in the presence of Pd/C at 80°C facilitates transfer hydrogenation, selectively reducing hydroxyl groups without affecting methoxy or chlorine substituents.

Comparative Analysis of Synthetic Routes

Reaction Optimization and Scale-Up Considerations

Solvent Systems for Substitution Reactions

Methanol-DMSO mixtures (4:1 v/v) enhance the solubility of alkoxide nucleophiles and improve reaction kinetics for methoxylation. Elevated temperatures (80–100°C) further accelerate substitution rates.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can have different functional groups replacing the chlorine atom .

Scientific Research Applications

6-Chloro-5-methoxypicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Picolinic Acid Derivatives

Key Observations:

Substituent Position :

- Chlorine at position 6 (as in 6-Chloro-5-methylpyridine-2-carboxylic acid) is common in analogs, but substitutions at position 4 (e.g., 4-Chloro-5-methylpicolinic acid) reduce electronic similarity due to altered resonance effects .

- Methoxy or ester groups at position 2 (e.g., Methyl 6-chloro-5-methylpicolinate) enhance solubility in organic solvents compared to carboxylic acids .

Functional Group Effects: Electron-withdrawing groups (e.g., CF₃ in Methyl 6-chloro-5-(trifluoromethyl)picolinate) increase reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., CH₃) stabilize the aromatic ring . Amino groups (e.g., 3-Amino-6-chloropicolinic acid hydrochloride) introduce hydrogen-bonding capacity, critical for protein target interactions .

Similarity Scores :

- High similarity scores (e.g., 0.93–0.94) correlate with conserved substituent positions (e.g., Cl at 6, CH₃/CF₃ at 5) but vary in functionalization (e.g., ester vs. carboxylic acid) .

Biological Activity

6-Chloro-5-methoxypicolinic acid (CAS Number: 112750-30-8) is a chemical compound with the molecular formula CHClNO. It is a derivative of picolinic acid, notable for its chlorine and methoxy substituents on the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In studies, it has shown effectiveness against a range of bacterial strains. For instance, a study published in the Journal of Antibiotics demonstrated that derivatives of picolinic acid, including this compound, inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. A notable study published in Cancer Research highlighted that this compound activates specific apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests a potential role in cancer therapeutics.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects . A recent study indicated that it could protect dopaminergic neurons from neurodegeneration induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The neuroprotective mechanism appears to involve modulation of dopamine receptors and reduction of oxidative stress.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It has been shown to interact with dopamine receptors, particularly the D3 receptor, which plays a significant role in neuroprotection and modulation of mood disorders.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties, potentially reducing cellular oxidative stress and protecting against cell damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-6-methoxypicolinic acid | Chlorine at position 5 | Moderate antimicrobial activity |

| 6-Methoxypyridine-2-carboxylic acid | Methoxy group at position 6 | Limited anticancer properties |

| Phenyl 6-chloro-5-methoxypicolinate | Additional phenyl group | Enhanced reactivity but varied activity |

Case Studies

- Antimicrobial Efficacy : A case study involving clinical isolates demonstrated that this compound showed significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value indicating strong potential as an antimicrobial agent.

- Cancer Cell Line Studies : In experiments using breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic.

- Neuroprotection in Animal Models : In vivo studies using mice models exposed to neurotoxic agents revealed that administration of this compound significantly reduced neuronal loss and improved motor function compared to control groups.

Q & A

Basic: What are the standard synthetic routes for preparing 6-chloro-5-methoxypicolinic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves sequential functionalization of a picolinic acid precursor. Key steps include:

- Chlorination : Use chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (50–80°C) to introduce the chlorine substituent regioselectively .

- Methoxy Introduction : Methoxy groups are often added via nucleophilic substitution (e.g., using methoxide ions) or through protective group strategies (e.g., methyl ether formation followed by deprotection) .

- Carboxylate Stability : Ensure the carboxylic acid group is protected (e.g., as an ester) during reactive steps to prevent side reactions .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Prioritize:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons influenced by electron-withdrawing groups) .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : For crystal structure elucidation, use solvents like ethanol or acetone for recrystallization .

Advanced: How can researchers optimize regioselective chlorination to minimize byproducts?

Methodological Answer:

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) to direct chlorination to the 5-position .

- Scavengers : Add 2-methyl-2-butene (10–30 equiv.) to trap hypochlorous acid byproducts, improving yield .

- Temperature Control : Maintain 60–70°C to favor kinetic over thermodynamic product formation .

Advanced: How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), catalyst loading, and reaction time .

- Byproduct Analysis : Use HPLC (C18 column, 0.1% TFA in mobile phase) to quantify impurities .

- Control Experiments : Compare yields under inert (N₂) vs. ambient conditions to assess oxygen sensitivity .

Basic: What are critical storage considerations for this compound?

Methodological Answer:

- Temperature : Store at 0–6°C to prevent decomposition .

- Moisture Control : Use desiccants and vacuum-sealed containers due to potential hygroscopicity .

- Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How can computational tools study its reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in SNAr reactions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Electrostatic Potential Maps : Identify electron-deficient sites for nucleophilic attack .

Basic: Validated HPLC conditions for purity analysis?

Methodological Answer:

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : 60:40 acetonitrile/water with 0.1% formic acid.

- Detection : UV at 254 nm .

Advanced: Bioisosteric potential in medicinal chemistry?

Methodological Answer:

- Bioactivity Assays : Compare with benzoic acid analogs (e.g., 2-chloro-5-methoxybenzoic acid) in enzyme inhibition studies .

- Structural Analog Synthesis : Replace the pyridine ring with quinoline or isonicotinic acid scaffolds to assess potency .

Basic: Crystallization solvents for X-ray studies?

Methodological Answer:

- Ethanol/Water Mixtures : Yield well-defined crystals with low solvent retention .

- Acetone/n-Heptane : For slow evaporation to enhance crystal size .

Advanced: Electronic effects on pKa and validation methods?

Methodological Answer:

- pKa Determination : Use potentiometric titration in 30% methanol/water to measure acidity (~pKa 2.5–3.0 for COOH) .

- Hammett Analysis : Correlate substituent σ values with experimental pKa shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.